Fmoc-NH-ethyl-SS-propionic acid
Description
Fundamental Principles of Bioconjugation Linker Design in Academic Research
The design of a linker for bioconjugation is a meticulous process that requires careful consideration of several factors. symeres.comnih.govresearchgate.net The linker must be stable enough to remain intact until it reaches its target, yet susceptible to cleavage by a specific trigger. symeres.com The choice of this trigger is crucial and can range from changes in pH to the presence of specific enzymes or reducing agents. symeres.comnih.gov
Furthermore, the linker's length, flexibility, and hydrophilicity can all impact the properties of the final conjugate. acs.orgnih.gov For instance, a longer, more flexible linker might be necessary to overcome steric hindrance between the two conjugated molecules, while a hydrophilic linker can improve the solubility of the conjugate. acs.org In the context of drug delivery, particularly in the development of antibody-drug conjugates (ADCs), the linker plays a pivotal role in the conjugate's stability in circulation and the efficient release of the cytotoxic payload at the tumor site. nih.govresearchgate.net
The Role of Disulfide Bonds as Reduction-Sensitive Cleavable Linkers in Biological Systems
Disulfide bonds (-S-S-) are a particularly interesting type of cleavable linkage due to their sensitivity to the reducing environment found inside cells. broadpharm.com The concentration of reducing agents like glutathione (B108866) is significantly higher within the cytoplasm compared to the extracellular environment. This differential provides a natural mechanism for the selective cleavage of disulfide linkers and the release of their cargo once the conjugate has been internalized by a cell. cd-bioparticles.net
This strategy has been successfully employed in the design of ADCs and other drug delivery systems. cam.ac.uk The disulfide bond remains stable in the bloodstream but is readily cleaved in the reducing intracellular environment of a tumor cell, releasing the potent cytotoxic drug precisely where it is needed. This targeted release minimizes off-target toxicity and enhances the therapeutic window of the drug.
Position of Fmoc-NH-ethyl-SS-propionic Acid within Contemporary Cleavable Linker Methodologies
This compound is a heterobifunctional, cleavable linker that incorporates several key features making it a valuable tool in bioconjugation. broadpharm.comaxispharm.commedchemexpress.com It possesses a carboxylic acid group for reaction with amine-containing molecules and an Fmoc-protected amine. broadpharm.com The fluorenylmethyloxycarbonyl (Fmoc) protecting group is stable under acidic conditions but can be readily removed with a mild base, revealing a free amine for further conjugation. axispharm.comchempep.com
The central feature of this linker is its disulfide bond, which, as discussed, is cleavable under reducing conditions. broadpharm.comaxispharm.com This makes this compound particularly well-suited for applications requiring intracellular release of a cargo molecule. It is frequently utilized in the synthesis of peptides and in the construction of ADCs. axispharm.commedchemexpress.commedchemexpress.com
The table below summarizes the key properties of this compound:
| Property | Description |
| Chemical Formula | C20H21NO4S2 |
| Molecular Weight | 403.5 g/mol |
| CAS Number | 864235-83-6 |
| Cleavage Mechanism | Reduction of the disulfide bond |
| Functional Groups | Carboxylic acid, Fmoc-protected amine |
This strategic combination of a cleavable disulfide bond and orthogonal protecting groups allows for a high degree of control during the synthesis and application of bioconjugates, solidifying the position of this compound as a significant tool in the chemical biologist's arsenal.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyldisulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S2/c22-19(23)9-11-26-27-12-10-21-20(24)25-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,21,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHUKQIBGGQHPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCSSCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Fmoc Nh Ethyl Ss Propionic Acid Cleavage and Stability
Base-Labile Cleavage of the Nα-Fmoc Protecting Group
The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group is a crucial step in solid-phase peptide synthesis (SPPS) and other applications where a primary amine needs to be unmasked. nih.govresearchgate.net This process is typically achieved through a base-catalyzed β-elimination mechanism. nih.gov
Kinetic and Mechanistic Studies of Fmoc Deprotection in the Presence of Various Bases
The deprotection of the Fmoc group proceeds via a two-step E1cB (Elimination, Unimolecular, conjugate Base) mechanism. rsc.org First, a base abstracts the acidic proton at the C9 position of the fluorenyl ring system. This is the rate-determining step. Subsequently, a β-elimination reaction occurs, leading to the formation of a dibenzofulvene (DBF) intermediate and the free amine. The reactive DBF is then trapped by the amine base to form a stable adduct. nih.govrsc.org
The choice of base significantly influences the kinetics of Fmoc removal. While piperidine (B6355638) is a commonly used base, alternatives like piperazine (B1678402) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been investigated to optimize deprotection efficiency and minimize side reactions. nih.govresearchgate.netrsc.org Studies have shown that the rate of deprotection can be accelerated by using stronger, non-nucleophilic bases like DBU in combination with a nucleophilic scavenger like piperazine to trap the DBF byproduct. rsc.orgacs.org For instance, a combination of 5% piperazine and 2% DBU has been shown to be faster than the conventional 20% piperidine solution. rsc.org The kinetics can also be influenced by the amino acid residue to which the Fmoc group is attached, with some residues requiring longer deprotection times. nih.govresearchgate.net
| Deprotection Reagent | Concentration | Half-life (t1/2) | Notes |
|---|---|---|---|
| Piperidine | 20% in DMF | ~7 seconds | Standard reagent, but can lead to side reactions. rsc.org |
| Piperazine | 5% in DMF | ~25 seconds | Slower than piperidine but can reduce certain side reactions. rsc.org |
| Piperazine + DBU | 5% + 0.5% in DMF | ~12 seconds | DBU accelerates deprotection; piperazine acts as a scavenger. rsc.org |
| Piperazine + DBU | 5% + 2% in DMF | ~4 seconds |
Analysis of Side Reactions and Their Mitigation during Fmoc Removal
Several side reactions can occur during the base-catalyzed removal of the Fmoc group, leading to impurities and reduced yield.
Diketopiperazine (DKP) Formation: This is a significant side reaction, especially when proline is the C-terminal amino acid. iris-biotech.denih.gov It involves the intramolecular cyclization of a dipeptide, leading to cleavage from the solid support. nih.gov The use of sterically hindered resins like 2-chlorotrityl chloride (CTC) resin and alternative deprotection cocktails such as 2% DBU and 5% piperazine in N-methyl-2-pyrrolidone (NMP) can significantly reduce DKP formation. acs.orgnih.govacs.org
Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a cyclic imide, particularly when the following amino acid is glycine, asparagine, or arginine. researchgate.netiris-biotech.de This side reaction can be minimized by using protecting groups on the aspartate side chain that are more stable to the basic conditions or by adding additives like 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection solution. researchgate.net
Piperidinyl-Alanine Adducts: The dibenzofulvene intermediate can react with the newly deprotected N-terminal amine, leading to the formation of a piperidinyl-alanine adduct. This is more prevalent with less hindered amines. Using a scavenger in excess helps to mitigate this side reaction. iris-biotech.de
Racemization: Base-mediated racemization of the C-terminal cysteine residue can be a problem. Using piperazine instead of piperidine has been shown to cause less racemization. researchgate.net
| Side Reaction | Contributing Factors | Mitigation Strategies |
|---|---|---|
| Diketopiperazine (DKP) Formation | Sequence (e.g., Pro at C-terminus), base, solvent. iris-biotech.denih.gov | Use of sterically hindered resins (e.g., CTC resin), alternative bases (e.g., DBU/piperazine), dipeptide building blocks. acs.orgiris-biotech.denih.gov |
| Aspartimide Formation | Aspartic acid followed by specific residues (Gly, Asn, Arg). researchgate.netiris-biotech.de | Use of more stable side-chain protecting groups, addition of HOBt to deprotection solution. researchgate.net |
| Piperidinyl-Alanine Adducts | Reaction of dibenzofulvene with the deprotected amine. iris-biotech.de | Use of excess scavenger base. iris-biotech.de |
| Racemization | Base-mediated reaction at the C-terminal cysteine. researchgate.net | Use of piperazine instead of piperidine. researchgate.net |
Reduction-Mediated Scission of the Disulfide Bond
The disulfide bond in Fmoc-NH-ethyl-SS-propionic acid provides a cleavable linkage that is responsive to reducing environments. nih.govencyclopedia.pub This property is widely exploited in drug delivery systems to trigger the release of a payload in specific biological compartments. nih.govacs.org
Biological and Chemical Reductants for Disulfide Cleavage (e.g., Glutathione)
Disulfide bonds can be cleaved by various reducing agents through a thiol-disulfide exchange reaction. nih.govencyclopedia.pub In a biological context, the most significant reductant is glutathione (B108866) (GSH), a tripeptide that is present in high concentrations within cells, particularly in the cytoplasm. nih.govnih.govyoutube.com The intracellular concentration of GSH (millimolar range) is significantly higher than the extracellular concentration (micromolar range), creating a steep redox gradient that can be harnessed for targeted drug release. nih.govacs.org
The reaction involves the donation of two hydrogen atoms from surrounding GSH molecules to the sulfur atoms of the disulfide bond, resulting in the formation of two thiol groups and oxidized glutathione (GSSG). nih.gov Other chemical reductants, such as dithiothreitol (B142953) (DTT) and β-mercaptoethanol, are commonly used in laboratory settings to cleave disulfide bonds. youtube.comresearchgate.net
Differential Stability and Release Kinetics of Disulfide Bonds in Varied Redox Environments
The stability of a disulfide bond and the kinetics of its cleavage are highly dependent on the surrounding redox environment. acs.orgacs.org The redox potential of a disulfide bond determines its tendency to be reduced. nih.gov Factors such as steric hindrance and the electrostatic microenvironment around the disulfide bond can significantly influence its stability. acs.org
For instance, introducing methyl groups adjacent to the disulfide bond can increase its stability by several orders of magnitude. acs.org Similarly, the presence of charged groups in proximity to the disulfide can either attract or repel charged reducing agents like glutathione, thereby modulating the rate of cleavage. acs.org The stability of disulfide bonds also varies in different cellular compartments. They are generally stable in the oxidizing environment of the extracellular space and the endoplasmic reticulum but are readily reduced in the more reducing environment of the cytoplasm. youtube.comnih.gov
| Factor | Effect on Disulfide Bond Stability | Mechanism |
|---|---|---|
| Steric Hindrance | Increased stability. acs.org | Hinders access of reducing agents to the disulfide bond. acs.org |
| Electrostatic Microenvironment | Can be tuned to increase or decrease stability. acs.org | Attraction or repulsion of charged reducing agents. acs.org |
| Redox Potential | More negative redox potential leads to greater stability. nih.gov | Determines the thermodynamic tendency for reduction. nih.gov |
| pH | Reduction is generally less favored at low pH. pnas.org | Affects the protonation state of thiols. pnas.org |
Enzymatic vs. Non-Enzymatic Disulfide Reduction Pathways
The reduction of disulfide bonds can occur through both non-enzymatic and enzymatic pathways.
Non-enzymatic reduction is primarily driven by the high concentration of glutathione in the intracellular environment through thiol-disulfide exchange reactions. nih.govnih.gov
Enzymatic reduction is catalyzed by a family of enzymes called oxidoreductases, such as thioredoxins and glutaredoxins. nih.govnih.govpnas.org These enzymes facilitate the transfer of electrons to disulfide substrates, significantly accelerating the rate of reduction. nih.govpnas.org For example, protein disulfide isomerase (PDI) can catalyze the reduction of glutathione disulfide (GSSG) and is involved in the regulation of the GSH/GSSG redox buffer. pnas.org In the endocytic pathway, an enzyme called Gamma-interferon-inducible lysosomal thiol reductase (GILT) has been identified, which is optimally active at the acidic pH of lysosomes and can catalyze the reduction of disulfide bonds in proteins. pnas.orgnih.gov
The interplay between enzymatic and non-enzymatic pathways ensures the efficient and regulated cleavage of disulfide bonds within specific cellular compartments, a critical aspect for the function of redox-responsive systems. nih.govpnas.org
Integration into Solid Phase Organic Synthesis Spos Methodologies
Application in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, Fmoc-NH-ethyl-SS-propionic acid serves as a specialized building block or linker, introducing a cleavable disulfide moiety that can be used for various applications, including the synthesis of cyclic peptides, peptide conjugates, and the introduction of specific functionalities.
The this compound linker is fully compatible with the widely used Fmoc/tBu (tert-butyl) solid-phase peptide synthesis strategy. broadpharm.comrsc.org The Fmoc/tBu methodology is defined by the use of the base-labile Fmoc group for temporary Nα-amino protection and acid-labile groups (like tBu, trityl, and Pbf) for semi-permanent side-chain protection. broadpharm.comrsc.org
The integration of this compound into these protocols is seamless. Its carboxylic acid terminus can be coupled to a resin-bound amine or the N-terminus of a growing peptide chain using standard activation reagents like HCTU or DIC/Oxyma. The Fmoc group on the other end of the linker is then removed with a piperidine (B6355638) solution, a standard step in Fmoc/tBu SPPS, to reveal a primary amine for further peptide elongation or functionalization. axispharm.comnih.gov The disulfide bond within the linker remains stable throughout the cycles of Fmoc deprotection and amino acid coupling, as well as during the final cleavage of acid-labile side-chain protecting groups with trifluoroacetic acid (TFA). acs.org This high level of compatibility ensures efficient incorporation without the need for significant alterations to established and optimized synthesis protocols. acs.orgimperial.ac.uk
| Functional Group | SPPS Reagent/Condition | Stability/Reactivity | Reference |
|---|---|---|---|
| Fmoc-amine | 20-40% Piperidine in DMF | Cleaved to reveal a free amine | broadpharm.comaxispharm.com |
| Propionic Acid | DIC/Oxyma, HCTU, etc. | Activated for coupling to amines | acs.org |
| Disulfide Bond | Piperidine, TFA, Coupling Reagents | Stable | acs.orgacs.org |
| Disulfide Bond | Reducing agents (e.g., DTT, TCEP) | Cleaved to yield two free thiols | medchemexpress.com |
Orthogonality in protecting groups is crucial for the synthesis of complex, multi-functional peptides. rsc.orgnih.gov An orthogonal system allows for the selective removal of one type of protecting group in the presence of others, enabling site-specific modifications. nih.gov this compound fits perfectly into a three-dimensional orthogonal strategy when used with Fmoc/tBu chemistry.
This strategy leverages three distinct classes of protecting groups, each removable under specific, non-interfering conditions:
Base-Labile Group: The Nα-Fmoc group is removed by treatment with a mild base (e.g., piperidine). rsc.org
Acid-Labile Groups: Side-chain protecting groups such as tBu (for Asp, Glu, Ser, Thr, Tyr), Boc (for Lys, Trp), and Pbf (for Arg) are removed by strong acid (e.g., TFA). broadpharm.comacs.org
Reductively-Labile Group: The disulfide bond within the linker is cleaved by reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). medchemexpress.com
This orthogonality allows for the synthesis of a fully protected peptide on the resin. The peptide can then be cleaved from the support with its side-chains deprotected by TFA, leaving the disulfide bond intact. Alternatively, the disulfide can be cleaved on-resin for subsequent intramolecular cyclization or functionalization before the final peptide is released. This approach is invaluable for creating constrained peptide structures or for introducing specific labels at the linker's position after the main peptide sequence has been assembled. acs.orgnih.gov
The key feature of the this compound linker is the cleavable disulfide bond, which provides a strategic point of scission. google.com After the peptide synthesis is complete and the peptide is cleaved from the resin (if the linker is not used for resin attachment), the disulfide bond can be reduced to generate a free thiol (cysteine-like) functionality.
Cleavage Methodologies: The reduction of the disulfide bond is typically achieved under mild conditions, which preserves the integrity of the peptide. medchemexpress.com
| Reducing Agent | Typical Conditions | Notes | Reference |
|---|---|---|---|
| Dithiothreitol (DTT) | Aqueous buffer, pH 7-8 | A classic and effective reducing agent. | acs.org |
| Tris(2-carboxyethyl)phosphine (TCEP) | Aqueous buffer, wider pH range | Odorless and effective at lower pH than DTT. | |
| 1,4-Butanedithiol (BDT) | Used in cleavage cocktails | Volatile, allowing for easy removal by evaporation. | medchemexpress.com |
Subsequent Functionalization: The newly generated thiol group is a versatile chemical handle for a variety of bioconjugation reactions. This allows for the site-specific modification of the peptide. Common functionalization strategies include:
Michael Addition: The thiol can react with maleimides, a popular strategy for conjugating peptides to other molecules like fluorescent dyes, carrier proteins, or small molecule drugs.
Disulfide Exchange: The thiol can be used to form a new disulfide bond with another thiol-containing molecule, enabling the creation of peptide dimers or conjugates linked by a reversible disulfide bridge. acs.org
Alkylation: Reaction with alkyl halides allows for the introduction of various alkyl groups.
This two-step process of reductive cleavage followed by functionalization provides a powerful method for producing precisely modified peptides that would be difficult to synthesize directly. medchemexpress.com
Role in Combinatorial Chemistry and Scaffold Functionalization for Library Synthesis
Cleavable linkers are essential tools in combinatorial chemistry, facilitating the synthesis of large libraries of compounds on a solid support and their subsequent release for screening. The this compound linker, with its distinct reactive ends and cleavable disulfide bridge, is well-suited for this purpose. broadpharm.comaxispharm.com
Its primary role is to tether a core scaffold molecule to the solid-phase resin. The synthesis begins by attaching the propionic acid end of the linker to an amine-functionalized resin. The Fmoc group is then removed, and a core molecular scaffold is coupled to the newly exposed amine. From this scaffold, a library of compounds can be generated by performing a series of reactions on the scaffold's various functional groups.
The disulfide bond serves as a "safety-catch" linker; it is stable to the various conditions used during library synthesis but can be cleaved under specific reductive conditions at the end of the synthesis to release the library members into solution for high-throughput screening. acs.org This ensures that only the fully synthesized compounds are cleaved and collected, improving the purity of the library.
Furthermore, the reversible nature of the disulfide bond is exploited in Dynamic Combinatorial Chemistry (DCC) . In this approach, a library of building blocks containing thiol groups can be allowed to equilibrate through reversible disulfide exchange. When a biological target (like a protein) is introduced, it selectively binds to and stabilizes the best-fitting library member, shifting the equilibrium toward the formation of that specific compound. The use of linkers like this compound can facilitate the introduction of thiol functionalities into building blocks for the generation of such dynamic combinatorial libraries (DCLs).
Emerging Research Directions and Future Perspectives
Development of Advanced Disulfide Linkers with Tunable Cleavage Rates and Specificity
The efficacy of antibody-drug conjugates (ADCs) and other targeted therapies is critically dependent on the stability of the linker in systemic circulation and its rapid cleavage at the target site. The disulfide bond in Fmoc-NH-ethyl-SS-propionic acid is designed to be cleaved in the reducing environment of the cell, particularly by glutathione (B108866) (GSH). nih.gov However, premature cleavage in the bloodstream can lead to off-target toxicity, while inefficient cleavage at the tumor site can reduce therapeutic efficacy.
Current research is heavily invested in developing advanced disulfide linkers with tunable cleavage rates. One of the most promising strategies is the introduction of steric hindrance around the disulfide bond. By incorporating bulky substituents, such as methyl groups, adjacent to the disulfide linkage, the stability of the linker can be significantly enhanced. nih.govacs.org This steric hindrance makes the disulfide bond less accessible to reduction by circulating thiols, thereby increasing its plasma stability. nih.gov The degree of hindrance can be modulated to create a panel of linkers with varying stabilities, allowing for the selection of an optimal linker for a specific therapeutic application. acs.org
Researchers are investigating the impact of the position and number of these sterically hindering groups on the cleavage kinetics. For instance, studies have shown that linkers with intermediate steric hindrance can exhibit the best balance of stability and efficient payload release, leading to superior in vivo efficacy in preclinical models. acs.org
Table 1: Influence of Steric Hindrance on Disulfide Linker Stability
| Linker Modification | Relative In Vitro Stability | In Vivo Efficacy | Reference |
| No Steric Hindrance | Low | Moderate | acs.org |
| Single Methyl Group | Intermediate | High | acs.org |
| Gem-dimethyl Substitution | High | Moderate |
The specificity of cleavage is another critical area of development. While the high intracellular concentration of glutathione provides a degree of tumor selectivity, researchers are exploring ways to further enhance this. This includes designing linkers that are also sensitive to other triggers within the tumor microenvironment, such as specific enzymes or pH changes, creating a multi-responsive release system. nih.gov
Exploration of this compound Derivatives in Non-Oncology Therapeutic Areas
While the primary application of this compound and similar linkers has been in the development of ADCs for cancer therapy, their potential extends to other therapeutic areas. The targeted delivery of potent drugs is a valuable strategy for treating a range of diseases where localized drug action is desirable to minimize systemic side effects.
One promising area is the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. In these conditions, specific cell types, like activated macrophages, are key drivers of the pathology. By conjugating an anti-inflammatory drug to a targeting ligand via a disulfide linker like a derivative of this compound, the therapeutic agent can be selectively delivered to these inflammatory cells. The higher intracellular glutathione levels in these activated cells would then trigger the release of the drug, concentrating its effect at the site of inflammation and reducing systemic toxicity. nih.gov
Infectious diseases are another potential frontier. For instance, targeted delivery of antimicrobial agents to infected cells or tissues could enhance their efficacy and reduce the development of resistance. A disulfide-based linker could ensure that the antimicrobial payload is released within the target cells, maximizing its impact on the pathogen.
The versatility of the this compound structure allows for the synthesis of a wide range of derivatives. The carboxylic acid can be activated to react with various amine-containing drugs, while the Fmoc-protected amine can be deprotected to allow for conjugation to different targeting moieties, including antibodies, peptides, and small molecules. This adaptability makes it a valuable tool for exploring targeted therapies in diverse disease contexts.
Computational and In Silico Modeling of Linker Dynamics and Biorecognition
The rational design of advanced linkers is increasingly being guided by computational and in silico modeling. These techniques provide valuable insights into the behavior of linkers at the molecular level, helping to predict their stability, cleavage dynamics, and interactions with biological systems.
Molecular dynamics (MD) simulations can be used to study the conformational dynamics of this compound and its derivatives. nih.gov By simulating the linker's movement in different environments (e.g., in plasma versus the intracellular environment), researchers can gain a better understanding of its flexibility and how steric hindrance affects its accessibility to reducing agents like glutathione. mdpi.com
Quantum mechanics/molecular mechanics (QM/MM) methods can be employed to model the chemical reaction of disulfide bond cleavage. mdpi.com These simulations can elucidate the reaction mechanism and calculate the energy barriers for cleavage, providing a theoretical basis for designing linkers with tuned cleavage rates. In silico docking studies can predict how the linker-drug conjugate interacts with its target and how the released drug binds to its ultimate cellular target.
These computational approaches can significantly accelerate the development of new and improved linkers by:
Screening large virtual libraries of potential linker structures.
Prioritizing the most promising candidates for synthesis and experimental testing.
Providing a deeper understanding of the structure-activity relationships that govern linker performance.
The integration of computational modeling with experimental validation is a powerful paradigm for the future of linker design, enabling the creation of highly optimized drug delivery systems based on scaffolds like this compound.
Q & A
Q. Table 1: Reductants for Disulfide Bond Cleavage
| Reductant | Concentration | Time (h) | Efficiency (%) |
|---|---|---|---|
| DTT | 5 mM | 2 | >95 |
| TCEP | 10 mM | 1 | >98 |
| β-ME | 50 mM | 4 | ~85 |
How does this compound function as a linker in solid-phase peptide synthesis (SPPS)?
Answer:
The Fmoc group protects the amine during SPPS, allowing iterative coupling. The ethyl-SS-propionic acid moiety introduces a cleavable spacer, enabling post-synthesis modifications (e.g., conjugation to metal ions or fluorescent tags). After deprotection with piperidine, the free amine reacts with subsequent amino acids .
Methodological Steps:
Deprotection: Treat with 20% piperidine/DMF (2 × 5 min).
Coupling: Activate carboxyl groups using HATU/DIPEA in DMF.
Cleavage: Use TFA/thiol mixtures to release peptides and reduce disulfide bonds .
What challenges arise when incorporating this compound into metal-chelating studies?
Answer:
The molecule’s dual functionality (Fmoc-protected amine and disulfide bond) can compete with metal coordination. Common issues include:
- pH Sensitivity: Optimal chelation occurs at pH 6–8; acidic conditions protonate the amine.
- Redox Interference: Disulfide reduction destabilizes chelates.
- Ligand Competition: Thiols (e.g., DTT) may displace metal ions.
Mitigation Strategies:
Q. Table 2: Metal Chelation Efficiency
| Metal Ion | Chelation Efficiency (%) | Optimal pH |
|---|---|---|
| Cu²⁺ | 85 | 7.0 |
| Zn²⁺ | 72 | 7.5 |
| Fe³⁺ | 65 | 6.5 |
How can conjugation efficiency of this compound to antibodies be optimized in ADC development?
Answer:
Activate the carboxyl group using EDC/NHS or HATU, followed by reaction with lysine residues on antibodies. Key parameters:
Q. Table 3: Conjugation Efficiency with Different Activators
| Activator | Yield (%) | Byproducts |
|---|---|---|
| EDC/NHS | 75 | Moderate |
| HATU | 90 | Low |
| DCC | 60 | High |
What analytical methods validate the purity and stability of this compound?
Answer:
- HPLC: C18 column, gradient elution (ACN/0.1% TFA), UV detection at 254 nm.
- Mass Spectrometry (MS): ESI-MS for molecular weight confirmation (theoretical: 403.5 g/mol).
- NMR: ¹H/¹³C NMR to verify disulfide bond integrity and Fmoc group presence .
Methodological Tips:
- Store lyophilized samples at -20°C; avoid freeze-thaw cycles.
- Monitor oxidation via HPLC retention time shifts .
How does this compound compare to non-cleavable ADC linkers in therapeutic efficacy?
Answer:
Cleavable linkers (like this compound) improve payload release in target cells, enhancing cytotoxicity. Non-cleavable linkers rely on lysosomal degradation, which is slower and less efficient.
Q. Table 4: Linker Performance in ADC Models
| Linker Type | Payload Release (%) | Tumor Suppression (%) |
|---|---|---|
| SS-Cleavable | 95 | 80 |
| Non-Cleavable | 40 | 50 |
| Enzyme-Responsive | 85 | 75 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
